N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide
Overview
Description
“N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide” is a chemical compound with the empirical formula C10H12N4O2 . It is a heterocyclic compound and is part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of this compound involves several steps. In one study, the compound was obtained as a yellow solid after stirring a mixture, which was then poured into water. The resulting precipitate was filtered and dried . Another study mentioned the use of dichloromethane in the synthesis process .Molecular Structure Analysis
The molecular structure of this compound has been established based on NMR spectroscopic data, mass spectrometry, and XRD single crystal .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several stages. For instance, one study proposed a mechanism involving the formation of an imidazoline through the keto group of the keto acetal .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 220.23 . The SMILES string representation of this compound is CON©C(=O)c1cnc2n©cnc2c1 .Scientific Research Applications
Antitubercular Agents
Design and Synthesis for Antituberculosis : Research has shown that compounds similar to N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide have been synthesized and tested for antitubercular activity. For instance, a series of imidazo[1,2-a]pyridine carboxamides (IPAs) demonstrated excellent in vitro activity against drug susceptive and multidrug-resistant Mycobacterium tuberculosis strains (Wu et al., 2016). Similarly, compounds derived from 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid have been synthesized and tested for antituberculotic activity (Bukowski & Janowiec, 1996).
Novel Imidazo[1,2-a]pyridines as Antiprotozoal Agents : Research on N-Methoxy-2-(5-[4-(N-methoxyamidino)-phenyl]-furan-2-yl)-imidazo[1,2-a]pyridine-6-carboxamidine has shown strong DNA affinities and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating its potential as an antiprotozoal agent (Ismail et al., 2004).
DNA Recognition
- Polyamides Containing N-Methyl Imidazole and N-Methyl Pyrrole : Studies involving compounds like N-Methyl imidazole, which is structurally related to this compound, have shown that these polyamides can target specific DNA sequences in the minor groove of DNA. This finding is significant for controlling gene expression and has implications in treating diseases like cancer (Chavda et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
N-methoxy-N,3-dimethylimidazo[4,5-b]pyridine-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-13-6-12-8-4-7(5-11-9(8)13)10(15)14(2)16-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCSGAZQUBEXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674129 | |
Record name | N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-78-0 | |
Record name | N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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